molecular formula C9H14N2O2 B1410862 2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol CAS No. 1803602-13-2

2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol

Cat. No. B1410862
CAS RN: 1803602-13-2
M. Wt: 182.22 g/mol
InChI Key: FRXQERRYRZDMKL-UHFFFAOYSA-N
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Description

“2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol” is a chemical compound with the CAS Number: 1803602-13-2 . It has a molecular weight of 182.22 . The compound is in the form of an oil and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The compound is a derivative of 2-pyridyl ethanol, which is known to react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.22 . It is in the form of an oil and is stored at a temperature of 4 degrees Celsius . The InChI code for this compound is 1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2 .

Scientific Research Applications

Fungicidal Activity

Compounds related to “2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol” have been studied for their fungicidal properties. For instance, derivatives with a pyridine group have shown excellent fungicidal activity against corn rust, with some compounds outperforming commercial fungicides .

Anti-Fibrotic Activity

Derivatives of pyridin-2-yl compounds have also been investigated for their anti-fibrotic activity. Studies on novel 2-(pyridin-2-yl) pyrimidine derivatives have shown promising results against immortalized rat hepatic stellate cells, which are involved in the development of liver fibrosis .

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using pyridin-2-yl derivatives is an area of interest due to their potential biological activities. These synthesized compounds could be used for further pharmacological studies and drug development .

Chemical Research and Development

“2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol” itself is available for purchase as a chemical reagent, indicating its use in chemical research and development for the synthesis of more complex molecules or as an intermediate in various chemical reactions .

properties

IUPAC Name

2-(2-pyridin-2-yloxyethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-5-10-6-8-13-9-3-1-2-4-11-9/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXQERRYRZDMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256125
Record name Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol

CAS RN

1803602-13-2
Record name Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803602-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[[2-(2-pyridinyloxy)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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